2H-tetrazole-5-sulfonic acid

Description

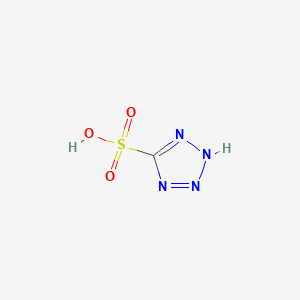

Structure

2D Structure

3D Structure

Properties

CAS No. |

82986-47-8 |

|---|---|

Molecular Formula |

CH2N4O3S |

Molecular Weight |

150.12 g/mol |

IUPAC Name |

2H-tetrazole-5-sulfonic acid |

InChI |

InChI=1S/CH2N4O3S/c6-9(7,8)1-2-4-5-3-1/h(H,6,7,8)(H,2,3,4,5) |

InChI Key |

WTWZWBCQKSCVFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=N1)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Tetrazole 5 Sulfonic Acid and Its Derivatives

Direct and Indirect Sulfonation Strategies for Tetrazole Ring Systems

The introduction of a sulfonic acid group onto a tetrazole ring can be achieved through both direct and indirect sulfonation methods. Direct sulfonation involves the reaction of a pre-formed tetrazole with a sulfonating agent. However, the inherent stability of the aromatic tetrazole ring can make direct electrophilic substitution challenging.

Indirect methods often involve the use of a starting material already containing a sulfur-based functional group that can be converted to a sulfonic acid. An innovative approach involves a five-component reaction utilizing cycloketone oxime esters, alkynes, a sulfur dioxide source like DABCO·(SO2)2, and trimethylsilyl (B98337) azide (B81097), catalyzed by iron. nih.gov This method leads to the formation of sulfonylated tetrazoles through a proposed mechanism that includes the azidosulfonylation of alkynes. nih.gov This process is noteworthy for its ability to incorporate sulfur dioxide into the final tetrazole structure under mild conditions. nih.gov

Multicomponent Reaction (MCR) Approaches to Tetrazole Scaffold Construction

Multicomponent reactions (MCRs) have become a powerful tool in the synthesis of complex molecules like tetrazoles, offering advantages such as atom economy and efficiency. nih.govacs.org These reactions allow for the construction of the tetrazole scaffold in a single step from multiple starting materials. researchgate.net

The most prevalent method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govnih.govacs.org This reaction, a type of 1,3-dipolar cycloaddition, is a cornerstone of tetrazole synthesis. nih.govresearchgate.net The kinetics of these cycloaddition reactions can be influenced by various factors, including the nature of the reactants and the presence of catalysts. nih.govnih.gov For instance, the reaction between an arenediazonium salt and trimethylsilyldiazomethane, catalyzed by a silver salt, proceeds via a [3+2] cycloaddition to form a 2-aryl-5-trimethylsilyltetrazole, which can then be converted to the desired 2-aryltetrazole. nih.gov

Kinetic studies, such as those using stopped-flow UV analysis, have provided insights into the reaction mechanisms, including the potential for sequential transition states in certain cycloadditions. nih.gov The activation energy of these reactions is a key parameter, and computational studies have been employed to understand the energy surfaces of these transformations. nih.gov

The efficiency of tetrazole synthesis, particularly through [3+2] cycloaddition, is often enhanced by the use of catalysts. nih.govacs.org Both homogeneous and heterogeneous catalysts have been developed to facilitate these reactions, often leading to higher yields and milder reaction conditions. nih.govacs.org

In recent years, carbon-based nanomaterials have emerged as effective catalysts. Specifically, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been utilized as a metal-free solid acid carbocatalyst for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netresearchgate.net These catalysts offer the benefits of high surface area and the presence of strong Brønsted acid sites, which can activate the reactants. nih.gov The functionalization of materials like graphene oxide with sulfonic acid groups creates a robust and recyclable catalyst. researchgate.net

To address the challenges of catalyst separation and reuse, heterogeneous magnetic nanocatalysts have been developed. amerigoscientific.comnanomaterchem.com These catalysts typically consist of a magnetic core, such as iron oxide (Fe3O4), coated with a shell that is functionalized with sulfonic acid groups. rsc.orgnih.gov For example, Fe3O4@silica (B1680970) sulfonic acid nanoparticles have been shown to be an efficient and reusable catalyst for the synthesis of 1-substituted 1H-tetrazoles under solvent-free conditions. nih.gov The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet. nanomaterchem.comtandfonline.com Other examples include Indium-doped iron oxide nanoparticles (nano-Fe3O4/In) and nickel-functionalized magnetic carbon nanotubes, which have also been used to catalyze the synthesis of tetrazole derivatives. tandfonline.comrsc.orgtandfonline.com

Here is an interactive data table summarizing various nanocatalysts used in tetrazole synthesis:

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fe3O4@chitin | Various nitriles, NaN3 | Solvent-free | 110 | 0.33 | 95 | rsc.org |

| Fe3O4@tryptophan–La | Various nitriles, NaN3 | H2O | 80 | 0.1 | 96 | rsc.org |

| Fe3O4-adenine-Zn | 4-chlorobenzonitrile, NaN3 | PEG | 120 | 1.33 | 96 | rsc.org |

| Fe3O4@MCM-41@Cu-P2C | Various nitriles, NaN3 | H2O | 100 | - | High | rsc.org |

| Fe3O4@L-aspartic-Gd | 4-chlorobenzonitrile, NaN3 | PEG | 100 | - | High | rsc.orgnih.gov |

| Fe3O4@SiO2-APTES-TFA | Various nitriles, NaN3 | EtOH | 80 | 4 | High | rsc.orgnih.gov |

| Fe3O4/In | Aromatic aldehydes, malononitrile, NaN3 | Solvent-free | 100 | - | High | tandfonline.comtandfonline.com |

| AlFe2O4–MWCNT–TEA–Ni(II) | Aromatic aldehydes, hydroxylamine, NaN3 | DMF | 50 | Short | 89-98 | rsc.org |

Catalytic Enablers for Tetrazole Synthesis

Derivatization of Pre-Synthesized Tetrazole Rings to Incorporate Sulfonic Acid Functionalities

An alternative strategy for synthesizing tetrazole-sulfonic acids is the derivatization of a pre-existing tetrazole ring. This can involve the introduction of a sulfonyl group onto the tetrazole ring or a substituent attached to it. For example, the secondary amine of a morpholine (B109124) or piperazine (B1678402) substituent on a tetrazole can undergo sulfonation. acs.org Another approach involves synthesizing a tetrazole with a functional group that can be readily converted to a sulfonic acid. This allows for the late-stage introduction of the sulfonic acid moiety, which can be advantageous in multistep syntheses.

Amination Reactions Utilizing Hydroxylamine-O-Sulfonic Acid

Hydroxylamine-O-sulfonic acid (HOSA) has been established as a versatile and effective reagent for the N-amination of various nitrogen-containing heterocycles, including the tetrazole ring system. wikipedia.orgntu.ac.uk This method provides a direct pathway to N-aminotetrazole derivatives, which are important precursors and compounds of interest.

The amination of unsubstituted tetrazole with hydroxylamine-O-sulfonic acid in a weakly alkaline aqueous solution, typically using sodium carbonate, yields a mixture of 1-aminotetrazole (B12337137) and 2-aminotetrazole. cdnsciencepub.comcdnsciencepub.com The total yield for this specific reaction is reported to be around 38%, with the isomeric products separable by methods such as fractional distillation or chromatography. cdnsciencepub.com The reaction is not limited to the parent tetrazole; various substituted tetrazoles can also be successfully aminated using this procedure. ntu.ac.ukcdnsciencepub.com Electron-deficient heterocycles, like tetrazole, can be N-aminated with HOSA, while more electron-deficient compounds such as 5-nitrotetrazole may require stronger aminating agents. wikipedia.org

Table 1: Synthesis of N-Aminotetrazoles using Hydroxylamine-O-Sulfonic Acid cdnsciencepub.com

| Starting Tetrazole | Product(s) | Total Yield (%) | Isomer Ratio (1-amino:2-amino) |

|---|---|---|---|

| Tetrazole | 1-Aminotetrazole & 2-Aminotetrazole | 38 | 2:1 |

| 5-Methyltetrazole | 1-Amino-5-methyltetrazole & 2-Amino-5-methyltetrazole | 49 | 1:1.3 |

| 5-Phenyltetrazole | 1-Amino-5-phenyltetrazole & 2-Amino-5-phenyltetrazole | 67 | 1:1.5 |

| 5-Aminotetrazole | 1,5-Diaminotetrazole & 2,5-Diaminotetrazole | 42 | 1:1.2 |

The identity of the resulting isomers is confirmed through nuclear magnetic resonance (n.m.r.) spectra and their physical properties. cdnsciencepub.com It has been consistently observed that 2-substituted tetrazoles generally exhibit lower boiling points and melting points, along with better solubility in organic solvents, compared to their 1-substituted counterparts. cdnsciencepub.com

Electrophilic Sulfonation of Substituted Tetrazoles

Electrophilic aromatic sulfonation is a fundamental reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₂OH) group. wikipedia.org This reaction typically involves heating the aromatic compound with concentrated sulfuric acid or fuming sulfuric acid (oleum), where sulfur trioxide (SO₃) or its protonated form acts as the electrophile. wikipedia.orgmasterorganicchemistry.com

However, the direct electrophilic sulfonation of the tetrazole ring presents significant challenges. The tetrazole ring is an electron-deficient system due to the high electronegativity of its four nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack, making standard sulfonation conditions largely ineffective.

To overcome this, advanced multicomponent reactions have been developed to generate sulfonylated tetrazoles. One such innovative method involves an iron-catalyzed five-component reaction of cycloketone oxime esters, alkynes, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and trimethylsilyl azide. nih.gov This process allows for the construction of complex sulfonylated tetrazoles that would be difficult to access through traditional substitution reactions. The reaction proceeds through a proposed mechanism involving the radical azidosulfonylation of an alkyne, leading to a sulfone-containing alkenyl azide intermediate, which is crucial for the subsequent formation of the tetrazole ring. nih.gov This multicomponent strategy enables the formation of multiple new chemical bonds in a single operation, showcasing excellent selectivity for producing highly functionalized tetrazole derivatives bearing a sulfonyl group. nih.gov

Green Chemistry Principles in the Synthesis of Sulfonic Acid-Bearing Tetrazoles

The application of green chemistry principles to the synthesis of tetrazoles, including those with sulfonic acid groups, is a major focus of current research. This involves developing processes that are more efficient, use less hazardous materials, and are more environmentally sustainable.

Solvent Selection and Optimization for Environmentally Benign Processes

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional methods for tetrazole synthesis often rely on polar aprotic solvents like dimethylformamide (DMF). nih.govrsc.org While effective, these solvents can be difficult to remove from the final product and pose environmental concerns. rsc.org

Modern, greener approaches prioritize the use of environmentally benign solvents. Water has emerged as a highly effective and safe solvent for the [2+3] cycloaddition reaction between nitriles and sodium azide, particularly when using catalysts like zinc salts. organic-chemistry.org The use of water as a solvent offers advantages such as low cost, non-toxicity, and simplified product purification. researchgate.net Other sustainable solvent systems include mixtures of water and ethanol. nih.gov For instance, the synthesis of 5-phenyl-1H-tetrazole has been optimized using a 1:1 mixture of H₂O/EtOH at 60 °C. nih.gov

Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario, eliminating solvent waste entirely. tandfonline.comacs.org These reactions are often facilitated by heterogeneous catalysts at elevated temperatures.

Table 2: Environmentally Benign Solvent Systems for Tetrazole Synthesis

| Solvent System | Catalyst | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Water | Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | One-pot multicomponent | Mild Temperature | Up to 97% | researchgate.net |

| Water/Ethanol (1:1) | Co–Ni/Fe₃O₄@MMSHS | [2+3] Cycloaddition | 60 °C | Up to 98% | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Co(II)-complex | [3+2] Cycloaddition | 110 °C | Up to 99% | acs.org |

| Solvent-free | Cu nano-catalyst on Fe₃O₄ | From aromatic amines | 100 °C | Good to High | tandfonline.com |

| Solvent-free | Ag/Sodium Borosilicate | From aromatic amines | 120 °C | Good to Excellent | acs.org |

Catalyst Recyclability and Scalability Assessments

A key tenet of green chemistry is the use of catalysts that can be easily recovered and reused, minimizing waste and reducing costs. rsc.org Heterogeneous catalysts, particularly those on magnetic supports, have received considerable attention for tetrazole synthesis due to their straightforward separation from the reaction mixture using an external magnet. tandfonline.comrsc.org

A novel magnetic nanocomposite, Co–Ni/Fe₃O₄@mesoporous silica hollow spheres (Co–Ni/Fe₃O₄@MMSHS), has been shown to be a highly active and reusable catalyst for the [2+3] cycloaddition of nitriles and sodium azide. nih.govrsc.org This catalyst demonstrated excellent recyclability, maintaining high catalytic activity for multiple cycles. rsc.org Similarly, a copper nano-catalyst supported on magnetic Fe₃O₄ nanoparticles was shown to be reusable for at least five consecutive runs with only a minor decrease in product yield, from 94% in the first run to 81% in the fifth. tandfonline.com

Another study detailed a copper(II) catalyst anchored to glucosamine-grafted Fe₃O₄@SiO₂ nanoparticles, which could be recycled multiple times without significant loss of activity. researchgate.net The scalability of these catalytic systems is a crucial factor for their industrial application, and the high efficiency and robustness of these magnetic catalysts make them promising candidates for large-scale production. nih.govrsc.org

Table 3: Recyclability of Heterogeneous Catalysts in Tetrazole Synthesis

| Catalyst | Number of Cycles | Yield Retention | Reference |

|---|---|---|---|

| Co–Ni/Fe₃O₄@MMSHS | Not specified, "excellent recyclability" | High catalytic activity maintained | nih.govrsc.org |

| Cu nano-catalyst on Fe₃O₄ | 5 | 94% (Run 1) to 81% (Run 5) | tandfonline.com |

| Fe₃O₄@SiO₂−TCT−GA−Cu(II) | 7 | Maintained high efficiency with ~12% loss | researchgate.net |

| Fe₃O₄@tryptophan@Ni | 7 | No significant leaching of Ni metal | rsc.org |

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for probing the structure of 2H-tetrazole-5-sulfonic acid at the atomic level. By analyzing the magnetic properties of its constituent nuclei, detailed information about connectivity, chemical environment, and spatial proximity can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. The chemical shifts (δ) are indicative of the electronic environment surrounding the nuclei.

In the ¹H NMR spectrum, the proton of the N-H group in the tetrazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 15.50 to 17.45 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.netrsc.org

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon atom within the tetrazole ring (C5) is anticipated to resonate in the range of 154-165 ppm. rsc.orgnih.govrsc.org This significant downfield shift is attributed to the deshielding effect of the four nitrogen atoms in the heterocyclic ring. For instance, in related 5-substituted-1H-tetrazoles, the tetrazole ring carbon appears at approximately 155 ppm. rsc.orgrsc.org The exact chemical shift would be influenced by the electron-withdrawing nature of the directly attached sulfonic acid group.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference Signals (ppm) |

|---|---|---|---|

| ¹H | N-H (Tetrazole) | ~15.5 - 17.5 | 15.50 (poly(5-(methacrylamido)tetrazole)) researchgate.net, 17.45 (5-Phenyl-1H-tetrazole) rsc.org |

| ¹³C | C5 (Tetrazole) | ~154 - 165 | 155.3 (5-Phenyl-1H-tetrazole) growingscience.com, 161.1-164.9 (2-(adamantan-1-yl)-5-aryl-2Н-tetrazoles) nih.gov |

To unambiguously assign the proton and carbon signals and to probe the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. sdsu.eduyoutube.com For this compound, an HSQC spectrum would be expected to show no cross-peaks, as the only proton is attached to a nitrogen atom and the tetrazole carbon is not directly bonded to any protons. This lack of correlation would, in itself, be a key piece of structural information.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com An HMBC spectrum would be crucial for confirming the structure. A correlation would be expected between the N-H proton and the C5 carbon of the tetrazole ring, providing definitive evidence for the connectivity between the protonated nitrogen and the carbon atom of the ring.

Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com In the case of this compound, which has only one isolated proton signal, no cross-peaks would be observed in a COSY spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals the spatial proximity of nuclei, regardless of whether they are directly bonded. researchgate.net For a small molecule like this compound, NOESY might not provide significant additional information beyond what is obtained from other NMR experiments.

Nitrogen-15 (¹⁵N) NMR spectroscopy offers a direct window into the electronic environment of the nitrogen atoms within the tetrazole ring. researchgate.net Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, these experiments can be more time-consuming but provide invaluable data. researchgate.net

The ¹⁵N NMR spectrum of a tetrazole ring typically shows distinct signals for each of the four nitrogen atoms, although proton exchange can sometimes lead to signal averaging. researchgate.net For 5-substituted-1H-tetrazoles, the protonated nitrogen atom usually resonates at a significantly different chemical shift compared to the unprotonated nitrogens. In a related compound, 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole, the tetrazole nitrogen signals appear around -86 to -95 ppm for the protonated nitrogen and -12 to -17 ppm for the unprotonated nitrogens in DMSO-d6. researchgate.net Similar patterns would be expected for this compound, with the sulfonic acid group influencing the precise chemical shifts.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the vibrational modes of the sulfonic acid and tetrazole functional groups.

Sulfonic Acid Group:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-2500 cm⁻¹ due to the O-H stretching vibration of the sulfonic acid group, often overlapping with N-H stretching.

S=O Asymmetric and Symmetric Stretching: Strong absorption bands are expected around 1250-1120 cm⁻¹ for the asymmetric stretching and 1080-1010 cm⁻¹ for the symmetric stretching of the S=O bonds. mdpi.com

S-O Stretching: A band in the 900-700 cm⁻¹ region can be attributed to the S-O single bond stretch.

Tetrazole Moiety:

N-H Stretching: A broad band in the range of 3400-3000 cm⁻¹ is characteristic of the N-H stretching vibration within the tetrazole ring. researchgate.net

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the tetrazole ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net For example, in 5-phenyl-1H-tetrazole, these are observed at 1607 cm⁻¹ and 1561 cm⁻¹, respectively. researchgate.net

Ring Vibrations: A series of bands corresponding to the breathing and deformation modes of the tetrazole ring are expected in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (cm⁻¹) |

|---|---|---|---|

| Sulfonic Acid | O-H Stretch | 3200-2500 (broad) | - |

| S=O Asymmetric Stretch | 1250-1120 | - | |

| S=O Symmetric Stretch | 1080-1010 | - | |

| Tetrazole | N-H Stretch | 3400-3000 | 3445 (5-phenyl-1H-tetrazole) researchgate.net |

| C=N Stretch | ~1600 | 1607 (5-phenyl-1H-tetrazole) researchgate.net | |

| N=N Stretch | ~1560 | 1561 (5-phenyl-1H-tetrazole) researchgate.net |

While this compound is a relatively rigid molecule, subtle conformational preferences, particularly concerning the orientation of the sulfonic acid group relative to the tetrazole ring, can be investigated using vibrational spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of different possible conformers. researchgate.netresearchgate.net By comparing the experimentally obtained IR and Raman spectra with the calculated spectra, the most stable conformation in the solid state or in solution can be inferred. The presence of specific bands or shifts in band positions can provide evidence for a particular conformational isomer.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of tetrazole derivatives. The fragmentation patterns observed are highly characteristic of the tetrazole ring system.

In the analysis of 5-substituted tetrazoles, a common fragmentation pathway involves the elimination of a molecule of hydrazoic acid (HN3) or molecular nitrogen (N2). The specific pathway can be influenced by the nature of the substituent at the 5-position and the ionization mode (positive or negative). For this compound, the sulfonic acid group would significantly influence the fragmentation, likely promoting charge retention on the sulfur-containing fragment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, with a chemical formula of CH2N4O3S, the expected exact mass can be calculated. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers.

| Property | Value |

| Molecular Formula | CH2N4O3S |

| Exact Mass | 149.9851 u |

| Note: This table presents the theoretical exact mass calculated from the elemental composition. |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not published, analysis of related compounds provides a framework for understanding its likely solid-state architecture.

Studies on compounds such as (tetrazol-5-yl)acetic acid and various 5-substituted 2H-tetrazoles reveal key structural features that would be anticipated in this compound.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

SCXRD allows for the precise measurement of geometric parameters within the molecule. For the tetrazole ring, these measurements confirm its aromatic character. The bond lengths between the nitrogen and carbon atoms in the ring are typically intermediate between single and double bonds. The sulfonic acid group would exhibit characteristic S-O and S-C bond lengths.

Expected Bond Lengths and Angles (Based on Related Structures)

| Parameter | Expected Range/Value |

|---|---|

| C-N (in tetrazole ring) | 1.32 - 1.35 Å |

| N-N (in tetrazole ring) | 1.30 - 1.37 Å |

| C-S bond | ~1.77 Å |

| S-O bond | ~1.44 Å |

| N-C-N angle | ~108° |

| C-N-N angle | ~106-109° |

| N-N-N angle | ~107-110° |

Note: This data is illustrative and based on crystallographic data of similar tetrazole derivatives. Actual values for this compound would require experimental determination.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The presence of the acidic proton on the sulfonic acid group and the nitrogen atoms of the tetrazole ring makes this compound an excellent candidate for forming extensive hydrogen bonding networks. These interactions would be the dominant force in its crystal packing, likely leading to the formation of sheets or three-dimensional arrays. The nature of these hydrogen bonds (e.g., O-H···N, N-H···O) would be clearly elucidated by SCXRD.

Analysis of Tautomeric Preferences in the Crystalline State

Tetrazoles can exist in different tautomeric forms. For 5-substituted tetrazoles, the proton can reside on different nitrogen atoms of the ring. Single crystal X-ray diffraction definitively identifies the tautomer present in the solid state by locating the position of the hydrogen atom. In the case of this compound, SCXRD would confirm the protonation state of the tetrazole ring in the crystalline form.

Complementary Analytical Techniques for Material Characterization

Beyond mass spectrometry and X-ray diffraction, a comprehensive characterization of this compound would involve other analytical techniques. Infrared (IR) spectroscopy would identify the characteristic vibrational modes of the sulfonic acid (S=O and S-O stretches) and tetrazole ring (C=N and N-N stretches). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁴N) would provide crucial information about the chemical environment of the atoms in solution, helping to confirm the structure and purity of the compound.

Elemental Microanalysis (CHNS)

Elemental microanalysis is a foundational technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a chemical compound. This analysis is essential for verifying the empirical formula of a newly synthesized compound or for assessing the purity of a known substance. The technique involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, primarily CO₂, H₂O, N₂, and SO₂, are then separated and quantified by a detector, allowing for the calculation of the elemental composition.

Below is an interactive data table illustrating typical elemental analysis data for a hypothetical pure sample of this compound, with the theoretical values calculated based on its molecular formula (CH₂N₄O₃S).

| Element | Theoretical % | Found % |

| Carbon (C) | 8.11 | |

| Hydrogen (H) | 1.36 | |

| Nitrogen (N) | 37.82 | |

| Sulfur (S) | 21.65 | |

| Oxygen (O) | 32.40 | |

| Note: The "Found %" column is intentionally left blank as experimental data for this specific compound is not available in the provided search results. In a laboratory setting, these values would be determined experimentally. |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability of a material, identifying its decomposition temperatures, and elucidating the kinetics of its decomposition.

The thermal behavior of tetrazole-containing compounds is of particular interest due to the high nitrogen content of the tetrazole ring, which can lead to energetic decomposition. Studies on various tetrazole derivatives have revealed a range of thermal stabilities. For example, some 2-adamantyl-5-aryl-2H-tetrazoles have been shown to be thermally stable up to approximately 150°C. nih.gov In contrast, other tetrazole compounds, such as sodium 5-chlorotetrazolate, exhibit sharp exothermic decomposition at higher temperatures. researchgate.net The thermal decomposition of 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole shows a violent decomposition stage between 270 °C and 300 °C, with the primary gaseous products being N₂, HCN, and HN₃. energetic-materials.org.cn

For this compound, a TGA curve would be expected to show an initial mass loss corresponding to the loss of any bound water molecules, followed by one or more distinct decomposition steps at higher temperatures. The decomposition would likely involve the breakdown of the sulfonic acid group and the fragmentation of the tetrazole ring, leading to the release of gaseous products such as SO₂, N₂, and various nitrogen oxides.

The following interactive data table outlines a hypothetical thermal decomposition profile for this compound based on the behavior of similar compounds.

| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Pathway |

| 100 - 150 | Loss of adsorbed or hydrated water | |

| 200 - 300 | Decomposition of the sulfonic acid group (release of SO₂) | |

| > 300 | Fragmentation of the tetrazole ring (release of N₂) | |

| Note: The "Mass Loss (%)" column is intentionally left blank as experimental data for this specific compound is not available in the provided search results. The temperature ranges are illustrative and based on the thermal behavior of related compounds. |

Computational Chemistry and Theoretical Investigations of 2h Tetrazole 5 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of molecules like 2H-tetrazole-5-sulfonic acid. These methods provide a microscopic understanding of its behavior, complementing experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By minimizing the total energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with considerable accuracy. For this compound, these calculations are crucial for understanding its spatial configuration and how this influences its chemical properties.

Recent studies have employed DFT to investigate various tetrazole derivatives. For instance, DFT calculations have been used to study the adsorption of tetrazole derivatives on copper surfaces to understand their corrosion-inhibiting properties. acs.org These studies often compare the stability of different isomeric forms, such as the 1H and 2H tautomers of tetrazole. acs.org

| Parameter | Description | Significance for this compound |

| Geometry Optimization | The process of finding the lowest energy arrangement of atoms in a molecule. | Determines the most stable 3D structure, influencing its reactivity and intermolecular interactions. |

| Energy Minimization | The computational procedure to locate the minimum on the potential energy surface. | Provides the ground-state energy of the molecule, a fundamental thermochemical property. |

Vibrational Frequency Calculations for Spectroscopic Correlation and Stability Assessment

Vibrational frequency calculations, often performed in conjunction with DFT, predict the characteristic vibrational modes of a molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the compound. Furthermore, the absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum, indicating its stability.

For example, the fundamental vibrational frequencies of related nitrogen heterocycles like 1,2,3-triazole and tetrazole have been calculated using DFT with the Becke3P86 functional and the 6-311G(d,p) basis set. researchgate.net The calculated frequencies showed good agreement with experimental data, with a mean deviation of about 1% or less. researchgate.net Such calculations for this compound would provide valuable data for its spectroscopic identification.

Thermochemical Calculations and Predicted Enthalpies of Formation

Thermochemical calculations provide valuable data on the energetic properties of a molecule, including its enthalpy of formation. This property quantifies the energy change when a compound is formed from its constituent elements in their standard states. The National Institute of Standards and Technology (NIST) provides thermochemical data for 2H-tetrazole, which can serve as a reference for understanding the energetics of its sulfonic acid derivative. nist.gov The enthalpy of formation is a critical parameter for assessing the stability and potential energy release of a compound.

Tautomeric Equilibria and Relative Stabilities of Isomeric Forms

Tetrazoles substituted at the 5-position can exist in different tautomeric forms, primarily the 1H and 2H isomers. researchgate.netresearchgate.net The relative stability of these tautomers can be influenced by the substituent and the surrounding environment (gas phase vs. solution). nih.gov Theoretical calculations are instrumental in determining the energy differences between these tautomers, predicting which form is more stable under specific conditions. researchgate.net For 5-substituted tetrazoles, the 2H-tautomer is often found to be more stable in the gas phase, while the 1H-tautomer can be favored in solution. nih.gov The sulfonic acid group at the 5-position of the tetrazole ring would significantly influence this equilibrium.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations typically focus on isolated molecules, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with solvent molecules. MD simulations can be used to explore the conformational landscape of flexible molecules and to understand how the solvent influences their structure and properties.

For instance, MD simulations have been employed to study the association processes of drug-like compounds in aqueous solutions and to investigate the stability of ligands within protein binding sites. mdpi.comnih.gov Such simulations for this compound in an aqueous environment would shed light on its hydration and how it interacts with water molecules, which is crucial for understanding its behavior in biological systems.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify transition states—the high-energy intermediates that connect reactants and products. This allows for a detailed understanding of reaction pathways and the factors that control reaction rates and product selectivity.

Mechanistic studies involving tetrazoles often focus on their synthesis, such as the [3+2] cycloaddition reactions used to form the tetrazole ring. organic-chemistry.org For this compound, computational studies could investigate its formation mechanism or its potential decomposition pathways. For example, some 2H-tetrazoles are known to undergo thermal decomposition with the release of nitrogen gas. nih.gov Understanding the transition states involved in such processes is critical for assessing the compound's stability.

Molecular Modeling for Structure-Activity Relationship (SAR) Exploration

Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the exploration of structure-activity relationships (SAR). By understanding how the structural features of a molecule relate to its biological activity or physical properties, more potent and selective compounds can be designed.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is a key component of conceptual drug design. Although no specific molecular docking studies for this compound are available, the extensive research on valsartan (B143634) derivatives, which contain a 2H-tetrazole-5-yl group, provides a clear illustration of this process. nih.gov

In a study on ester derivatives of valsartan, molecular docking was used to understand their inhibitory activity against the urease enzyme. nih.gov The docking simulations revealed detailed interactions between the ligands and the amino acid residues in the active site of the enzyme. These interactions are crucial for the stability of the ligand-protein complex and, consequently, the inhibitory activity of the compound.

The types of interactions observed in these studies include:

Salt Bridges: Strong electrostatic interactions between charged groups, such as the tetrazole nitrogen atoms and charged amino acid residues. nih.gov

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and the protein. nih.gov

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein. nih.gov

Coordinate Bonds: Interactions with metal ions in the enzyme's active site. nih.gov

The following table summarizes the conceptual interactions that could be explored for a molecule like this compound, based on the findings for valsartan derivatives.

| Interaction Type | Potential Involving this compound | Example from Valsartan Derivative (ASSV4) and Urease nih.gov |

| Salt Bridge | The acidic sulfonic acid group could form salt bridges with basic residues like Arginine or Lysine. The tetrazole nitrogens could also participate. | Strong salt bridges were observed between the tetrazole nitrogen and ARG338. nih.gov |

| Hydrogen Bond | The sulfonic acid group and the tetrazole nitrogens can act as hydrogen bond acceptors. The acidic proton of the sulfonic acid can be a hydrogen bond donor. | Hydrogen bonds were formed between the tetrazole ring nitrogen and HIS322, HIS274, and HIE221. nih.gov |

| Coordinate Bond | If the target protein is a metalloenzyme, the tetrazole nitrogens and the oxygen atoms of the sulfonic acid group could form coordinate bonds with the metal ion. | Five salt coordinate bonds were formed with the nickel center of the urease enzyme. nih.gov |

| Hydrophobic Interaction | While the molecule itself is polar, if it were part of a larger scaffold, any nonpolar substituents could engage in hydrophobic interactions. | The oxygen of the ester bond in the valsartan derivative formed a hydrophobic interaction with ALA169. nih.gov |

By analyzing these interactions for a series of related compounds, a structure-activity relationship can be established. For example, the study on valsartan derivatives showed that the type and position of substituents on the phenyl ring were key factors in determining the urease inhibitory activity. nih.gov This knowledge can then be used to conceptually design new molecules with improved activity.

Reactivity and Mechanistic Studies of 2h Tetrazole 5 Sulfonic Acid and Its Analogues

Acidic Properties and Acid-Base Equilibria of the Sulfonic Acid Group in Tetrazoles

The presence of a sulfonic acid group (-SO₃H) confers strong acidic properties on the tetrazole ring. Sulfonic acids are known to be significantly more acidic than their carboxylic acid counterparts. For instance, while the pKa of a typical carboxylic acid is around 4-5, the pKa of 2H-tetrazole-5-sulfonic acid is estimated to be approximately -0.5, highlighting its character as a strong acid. This high acidity is attributed to the effective delocalization of the negative charge on the sulfonate anion through resonance.

In aqueous solutions, this compound will exist predominantly in its deprotonated (sulfonate) form, even in highly acidic conditions. The equilibrium can be represented as follows:

CH₂N₄SO₃H + H₂O ⇌ CH₂N₄SO₃⁻ + H₃O⁺

The strong electron-withdrawing nature of the sulfonic acid group also influences the acidity of the tetrazole ring protons, though this effect is secondary to the acidity of the sulfonic acid itself.

Substitution Reactions at the Tetrazole Ring and Sulfonic Acid Moiety

Substitution reactions on this compound can occur at either the tetrazole ring or the sulfonic acid moiety. The regioselectivity of these reactions is influenced by the electronic properties of the substituents.

Regioselectivity in Electrophilic and Nucleophilic Substitutions

Electrophilic Substitution: The tetrazole ring is generally considered electron-deficient, making electrophilic substitution challenging. However, under certain conditions, electrophilic attack can occur. Theoretical calculations on the sulfonation of tetrazoles suggest that the regioselectivity is primarily governed by steric hindrance rather than the electronic properties of the substituent. rsc.org In the case of 5-substituted tetrazoles, alkylation and other electrophilic substitutions tend to favor the N-2 position, leading to the formation of 2,5-disubstituted tetrazoles. rsc.orgorganic-chemistry.org This preference is further enhanced by the presence of an electron-withdrawing group at the C-5 position, such as the sulfonic acid group. mdpi.com Therefore, electrophilic substitution on this compound is expected to occur predominantly at the N-2 position.

Nucleophilic Substitution: The sulfonic acid group itself can undergo nucleophilic substitution, although this typically requires harsh reaction conditions. For example, conversion to sulfonyl chlorides (SO₂Cl) can be achieved, which are then more susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively.

Nucleophilic substitution on the tetrazole ring itself is less common but can be facilitated by the presence of good leaving groups. For instance, if a halogen were present on the ring, it could be displaced by a nucleophile.

A general scheme for the synthesis of sulfonyl derivatives of 5-substituted tetrazoles has been reported, which involves the reaction of the tetrazole with a sulfonyl chloride in the presence of a base. researchgate.net

Cycloaddition Reactions Involving this compound as a Component

The most common method for synthesizing the tetrazole ring is through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govnih.gov While this compound is a product of such reactions (or subsequent modifications), its direct participation as a reactant in further cycloaddition reactions is not widely documented.

However, tetrazole derivatives can participate in cycloaddition reactions. For instance, C,N-substituted tetrazoles can undergo controlled thermal decomposition to form highly reactive nitrilimines, which can then participate in 1,3-dipolar cycloaddition reactions. It is conceivable that derivatives of this compound could be designed to undergo similar transformations.

Reactions with Metal Ions and Complexation Behavior

The nitrogen-rich tetrazole ring and the oxygen atoms of the sulfonic acid group make this compound an excellent candidate for coordinating with metal ions. Tetrazole derivatives are known to be effective metal chelators and are used as ligands in coordination chemistry. lookchem.com

The deprotonated sulfonate group can form strong ionic bonds with metal cations, while the nitrogen atoms of the tetrazole ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds. This dual functionality allows for the formation of stable metal complexes and metal-organic frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of tetrazole-based ligands, particularly those with additional functional groups like carboxylic or sulfonic acids, has been explored for the synthesis of MOFs with applications in gas storage, separation, and catalysis. rsc.orgrsc.orgresearchgate.net The presence of the sulfonic acid group can enhance the stability and functionality of the resulting MOF. For example, sulfonic acid-functionalized MOFs have been shown to be effective catalysts in various organic reactions. researchgate.netnih.gov It is therefore highly probable that this compound can act as a versatile building block for the construction of novel MOFs with interesting properties.

Studies on derivatives of 2H-tetrazole have shown their ability to form complexes with various metal ions, including nickel. nih.gov The tetrazole nitrogen atoms and other functional groups on the ligand coordinate with the metal center.

Thermal and Chemical Stability Under Varying Environmental Conditions

The stability of this compound is an important consideration for its synthesis, storage, and application.

Thermal Stability: Tetrazole compounds, particularly those with high nitrogen content, can be thermally sensitive and may decompose upon heating. The decomposition of 2,5-disubstituted tetrazoles often proceeds via the elimination of a molecule of nitrogen to form a nitrilimine. The thermal stability is influenced by the nature of the substituents on the ring. The presence of electron-withdrawing groups, such as a nitro group, can decrease the thermal stability of 2H-tetrazoles. nih.gov Given that the sulfonic acid group is also strongly electron-withdrawing, it is expected that this compound may exhibit moderate thermal stability. For example, some 2-adamantyl-5-aryl-2H-tetrazoles with electron-withdrawing groups are stable up to about 150°C. nih.gov

Chemical Stability: The tetrazole ring is generally considered to be metabolically stable. researchgate.net The sulfonic acid group is also chemically robust and resistant to many chemical transformations. However, under strongly acidic conditions and at elevated temperatures, desulfonation can occur, leading to the cleavage of the C-S bond. The reversibility of sulfonation is a known characteristic of sulfonic acids. In acidic media, an equilibrium can be established, and in some cases, the sulfonic acid group can be removed. core.ac.uk The stability towards hydrolysis would depend on the specific conditions, but in general, the sulfonic acid linkage to an aromatic ring is relatively stable.

Functionalization and Derivatization Strategies for Targeted Research Attributes

Chemical Modifications of the Sulfonic Acid Group

The sulfonic acid moiety of 2H-tetrazole-5-sulfonic acid is a versatile functional group that can be converted into several important derivatives, including sulfonyl halides, sulfonamides, and sulfonate esters. These transformations open up avenues for further molecular elaboration and the introduction of a wide array of functional groups.

Sulfonyl Halide Formation

The conversion of sulfonic acids to sulfonyl halides, typically sulfonyl chlorides, is a critical first step for further derivatization. While the direct synthesis of 2H-tetrazole-5-sulfonyl chloride has not been extensively reported, analogous transformations in related heterocyclic systems suggest a viable synthetic route. For instance, the preparation of sulfonyl chlorides from heterocyclic thiols has been achieved through oxidative chlorination. This method could potentially be adapted for the synthesis of 2H-tetrazole-5-sulfonyl chloride from a corresponding thiol precursor.

Esterification

Sulfonate esters can be synthesized from the corresponding sulfonic acid or, more commonly, from the sulfonyl chloride. The reaction of a sulfonyl chloride with an alcohol or phenol (B47542) in the presence of a base yields the desired sulfonate ester. This approach allows for the introduction of a wide variety of alkoxy and aryloxy groups. For example, phenyl 2H-tetrazole-5-sulfonate has been documented. nih.gov The synthesis of ester derivatives of other tetrazole-containing carboxylic acids, such as valsartan (B143634), further illustrates the feasibility of this functionalization strategy. nih.govnih.govmdpi.com

Amidation

The reaction of a sulfonyl chloride with a primary or secondary amine is a standard method for the synthesis of sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. A variety of sulfonamide derivatives of tetrazoles have been synthesized, highlighting the utility of this reaction in creating diverse molecular structures with potential biological activities. researchgate.netaelsindia.com For instance, the synthesis of N-(1H-tetrazol-5-yl)benzenesulfonamides has been reported. acs.org

Introduction of Diverse Substituents onto the Tetrazole Heterocycle for Property Modulation

The tetrazole ring itself provides multiple sites for the introduction of substituents, allowing for fine-tuning of the molecule's electronic and steric properties.

Alkylation and Arylation Strategies at Nitrogen Atoms

The nitrogen atoms of the tetrazole ring are nucleophilic and can be readily alkylated or arylated. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For example, the alkylation of 5-substituted-1H-tetrazoles can lead to the formation of either 1,5- or 2,5-disubstituted tetrazoles. researchgate.net Metal-catalyzed arylation reactions have also been developed for the regioselective synthesis of 2,5-disubstituted tetrazoles from 5-substituted 2H-tetrazoles. acs.org A variety of alkylating and arylating agents can be employed, leading to a wide range of N-substituted derivatives. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Products | Reference(s) |

| Alkylation | Aliphatic amines, diazotization | 2,5-disubstituted tetrazoles | organic-chemistry.org |

| Arylation | Aryldiazonium salts, amidines, I2/KI | 2,5-disubstituted tetrazoles | organic-chemistry.org |

| Arylation | Arylboronic acids, [Cu(OH)(TMEDA)]2Cl2 | 2,5-disubstituted tetrazoles | organic-chemistry.org |

Halogenation and Nitration Studies

Electrophilic substitution reactions, such as halogenation and nitration, can be used to introduce functional groups onto the tetrazole ring or on aryl substituents attached to the ring.

Direct nitration of the tetrazole ring itself is often challenging due to its acidic nature. mdpi.com However, nitration of aryl groups attached to the tetrazole ring can be achieved using standard nitrating agents. For example, 2-adamantyl-5-aryl-2H-tetrazoles have been successfully nitrated using a mixture of nitric acid and sulfuric acid to yield 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles. nih.gov The synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole has also been reported, demonstrating the introduction of a nitro group onto a nitrogen atom of the tetrazole ring. rsc.org

Direct halogenation of the tetrazole ring can also be challenging. However, halogenated tetrazole derivatives can be synthesized through other routes, for example, by using halogenated starting materials in the tetrazole-forming reaction.

Synthesis of Hybrid Molecules and Multi-Heterocyclic Systems Incorporating this compound Moieties

The this compound scaffold can be incorporated into larger, more complex molecules, including hybrid molecules and multi-heterocyclic systems. This can be achieved by utilizing the functional groups on both the sulfonic acid and the tetrazole ring as handles for further chemical transformations.

For instance, the sulfonic acid group can be converted to a sulfonamide, which can then be linked to another heterocyclic system. nih.gov Similarly, the nitrogen atoms of the tetrazole ring can be functionalized with other heterocyclic moieties. The synthesis of hybrid molecules containing both tetrazole and other heterocyclic rings, such as triazole, has been reported. uni-muenchen.de These hybrid molecules often exhibit unique properties arising from the combination of the different heterocyclic systems. The use of tetrazole aldehydes as building blocks in multicomponent reactions also provides a versatile strategy for the synthesis of complex, drug-like molecules containing the tetrazole moiety. nih.gov

| Hybrid System | Synthetic Strategy | Resulting Compound | Reference(s) |

| Tetrazole-Triazole | Modification of a cyano group on a triazole to form a tetrazol-1-ol | 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole | uni-muenchen.de |

| Tetrazole-Quinolone | Introduction of 1-substituted-1H-tetrazole-5-thiol to a quinolone core | Hybrid ciprofloxacin (B1669076) and pipemidic acid analogues | researchgate.net |

| Tetrazole-Phthalazine | Conversion of a phthalazine (B143731) derivative to a sulfonamide | Di-substituted sulfonamide derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | nih.gov |

Design and Synthesis of Polymeric and Supramolecular Assemblies Utilizing Tetrazole-Sulfonic Acid Units

The ability of tetrazoles to coordinate to metal ions and participate in hydrogen bonding makes them excellent building blocks for the construction of polymeric and supramolecular assemblies. The sulfonic acid group can also participate in hydrogen bonding and can be deprotonated to form an anionic sulfonate group, which can coordinate to metal centers or form ionic interactions.

The combination of these functional groups in this compound provides a rich platform for the design of novel coordination polymers and supramolecular networks. For example, tetrazole derivatives have been used to construct discrete and polymeric assemblies with various metal ions. rsc.org The synthesis of tetrakis(triorganostannyltetrazoles) has led to the formation of complex three-dimensional networks. rsc.org While the direct use of this compound in such assemblies is not extensively documented, its potential as a versatile building block in this area is clear.

Advanced Applications in Chemical Sciences and Materials Research

Utilization as Acidic Catalysts and Organocatalysts in Organic Synthesis

The inherent acidity of the sulfonic acid moiety, coupled with the structural features of the tetrazole ring, makes these compounds promising candidates for catalytic applications. The tetrazole ring itself can participate in hydrogen bonding and other non-covalent interactions, influencing the catalytic environment.

The development of solid-supported, reusable catalysts is a cornerstone of green and sustainable chemistry. Functionalizing solid supports, such as polymers or mesoporous silica (B1680970), with tetrazole sulfonic acid moieties is a key strategy for creating novel heterogeneous catalysts.

Solid Acid Catalysis: The sulfonic acid group provides strong Brønsted acidity, comparable to that of sulfuric acid, which is essential for catalyzing a wide range of organic transformations, including esterification, hydration, and condensation reactions.

Immobilized Catalysts: By anchoring 2H-tetrazole-5-sulfonic acid onto a solid matrix like mesoporous SBA-16, it is possible to create a heterogeneous catalyst. This approach facilitates easy separation of the catalyst from the reaction mixture, allowing for recycling and reducing waste. The porous structure of supports like SBA-16 can also enhance catalytic efficiency by improving substrate access to the active sites. researchgate.net For instance, sulfonated mesoporous catalysts derived from agro-industrial waste have demonstrated high efficiency and sustainability in the synthesis of other tetrazole compounds. researchgate.net

While the direct application of this compound in asymmetric catalysis is a developing field, related tetrazole derivatives have shown potential as organocatalysts. Organocatalysis relies on small organic molecules to accelerate chemical reactions, often with high stereoselectivity.

Acidic Organocatalysts: The acidity of the tetrazole moiety itself can be harnessed for catalysis. For example, 1H-Tetrazole-5-acetic acid has been successfully employed as a reusable organocatalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones under solvent-free conditions. consensus.app This demonstrates the potential of the tetrazole scaffold in activating substrates.

Chiral Scaffolds: The future of this compound in this area lies in the development of chiral derivatives. By introducing stereocenters into the molecule, it could be used to create a chiral acidic environment, enabling enantioselective protonation or the activation of prochiral substrates. This remains an area of active research interest.

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The tetrazole ring is an exceptional ligand for coordinating with metal ions due to its four nitrogen atoms, which can act as donor sites. The addition of a sulfonic acid group provides a secondary site for coordination or can be used to tune the electronic properties, solubility, and dimensionality of the resulting metal complexes and Metal-Organic Frameworks (MOFs).

The versatile coordination behavior of tetrazole-based ligands allows for the construction of metal complexes with diverse and predictable structures. The tetrazole ring can coordinate to metal centers through any of its four nitrogen atoms, leading to a variety of binding modes. rsc.org This versatility has been exploited to synthesize complexes with specific geometries and properties.

Multidentate Coordination: Tetrazole derivatives can act as bridging ligands, connecting multiple metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. nih.govlnu.edu.ua

Structural Diversity: Research has demonstrated the synthesis of various metal complexes using tetrazole-containing ligands, showcasing a range of coordination environments. For example, Zn(II) complexes with bifunctional tetrazole-carboxylate ligands have been shown to form both 1D and 2D layered structures. nih.gov Similarly, a silver(I) complex with 2-allyl-5-phenyl-2H-tetrazole forms infinite chains through bridging metal ions. lnu.edu.ua The specific anion present, such as nitrate (B79036) or tetrafluoroborate, can also influence the final structure, as seen in copper(I) complexes where it determines whether a finite dimer or an infinite chain is formed. researchgate.net

| Metal Ion | Ligand Example | Resulting Structure | Reference |

| Pb(II), Ni(II), Co(II) | 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole | Mononuclear complexes | rsc.org |

| Zn(II) | 1,3,5-tri(2-carboxymethyltetrazol-5-yl) benzene | 2D layer | nih.gov |

| Ag(I) | 2-allyl-5-phenyl-2H-tetrazole | Infinite chain | lnu.edu.ua |

| Cu(I) | 2-allyl-5-(2-pyridyl)-2H-tetrazole | Dimer or infinite chain | researchgate.net |

| Mn(II) | 5-(pyridyl)tetrazole | 2D and 3D networks via H-bonding | rsc.org |

Interactive Data Table: Click on the headers to sort the data.

MOFs constructed from tetrazole-sulfonic acid ligands are highly promising materials for applications in proton exchange membranes (PEMs) for fuel cells and for gas storage.

Proton Conductivity: The sulfonic acid group is an excellent proton donor, while the nitrogen atoms of the tetrazole ring can act as proton acceptors and participate in hydrogen-bonding networks. This combination is ideal for facilitating proton transport.

Polymer membranes containing both sulfonic acid and tetrazole moieties have been developed, demonstrating that water uptake and proton conductivity increase with tetrazole content. researchgate.net

A highly stable Strontium(II)-based MOF constructed with a tetrazole-imidazole dicarboxylic acid ligand exhibited outstanding proton conductivity of 1.22 × 10⁻² S/cm at 100 °C and 98% relative humidity. mdpi.comnih.gov The high density of tetrazolium groups, carboxyl groups, and water molecules within the framework created an efficient pathway for proton transport. mdpi.comnih.gov

Similarly, acid-base conjugated MOFs like UiO-66-SO₃⁻-NH₃⁺, which contain sulfonic acid groups, show remarkable proton conductivity, underscoring the importance of this functional group in designing proton-conducting materials. rsc.org

| Material | Ligand/Functional Group | Max. Proton Conductivity (S/cm) | Conditions | Reference |

| PAN-co-PSSA Polymer | Styrene sulfonic acid | 7.1 × 10⁻³ | 26 °C | researchgate.net |

| Sr(II) MOF | 2-(1H-tetrazolium-1-methylene)-1H-imidazole-4,5-dicarboxylic acid | 1.22 × 10⁻² | 100 °C, 98% RH | mdpi.comnih.gov |

| UiO-66-SO₃⁻-NH₃⁺ | 2-sulfoterephthalic acid | 5.40 × 10⁻¹ | 90 °C, 100% RH | rsc.org |

Interactive Data Table: Click on the headers to sort the data.

Gas Storage: While research on this compound specifically for gas storage is still emerging, the porous nature of MOFs derived from tetrazole ligands makes them suitable candidates. The polar environment created by the tetrazole and sulfonic acid groups could enhance the selective adsorption of gases like CO₂.

Bioisosteric Principles in Chemical Probe and Ligand Design

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties (bioisosterism) is a powerful tool for optimizing drug candidates. The tetrazole ring is widely recognized as a classic bioisostere of the carboxylic acid group. nih.govnih.govrug.nl

Carboxylic Acid Bioisostere: The 5-substituted-2H-tetrazole moiety mimics a carboxylic acid due to its similar acidity (pKa), planar geometry, and ability to participate in hydrogen bonding through its multiple nitrogen atoms. rug.nl This substitution can improve a drug molecule's metabolic stability, lipophilicity, and oral bioavailability. nih.gov

This principle is famously applied in the angiotensin II receptor blocker, valsartan (B143634), which contains a tetrazole ring that is crucial for its biological activity. nih.gov

In the development of antimalarial agents, the replacement of a carboxylic acid with a tetrazole ring led to compounds with improved properties. nih.gov

Similarly, in the design of inhibitors for the anti-cancer targets MCL-1/BCL-xL, a tetrazole was successfully used as a carboxylic acid bioisostere. nih.gov

The antibiotic cefonicid (B1209232) features a tetrazole ring with a methane (B114726) sulfonic acid group, highlighting the combination of these moieties in a clinically used drug. mdpi.com

Chemical Probe Design: The reactivity of the tetrazole ring can be harnessed to design chemical probes for identifying and studying biological targets. The 5-sulfonyl tetrazole group, in particular, has been shown to be an effective reactive moiety for the chemical tagging of proteins. doi.org

In a notable study, a derivative of the immunosuppressant drug cyclosporine A was equipped with a 5-sulfonyl tetrazole group. This probe molecule successfully formed a covalent bond with its cellular receptor, cyclophilin A, by reacting with a nucleophilic residue in the protein's active site. doi.org This demonstrates the utility of the sulfonyl tetrazole group as a "warhead" in activity-based protein profiling and drug target identification.

Mimicry of Carboxylic Acid Moieties in Molecular Recognition

The tetrazole ring is a well-established and frequently utilized nonclassical bioisostere for the carboxylic acid group in medicinal chemistry and molecular recognition studies. beilstein-journals.orgrug.nl This mimicry is rooted in several key physicochemical properties shared between the 5-substituted-2H-tetrazole and carboxylic acid functionalities. Both groups exhibit similar pKa values (approximately 4.5–4.9 for tetrazoles and 4.2–4.4 for carboxylic acids) and are ionized at physiological pH. rug.nl The resulting tetrazolate anion, like a carboxylate, can stabilize its negative charge through electron delocalization across the planar ring structure, which is favorable for receptor-ligand interactions. rug.nl

The nitrogen-rich tetrazole ring offers additional advantages, providing more opportunities to form hydrogen bonds with recognition sites on a biological receptor. rug.nl Furthermore, tetrazolate anions are generally more lipophilic than their carboxylate counterparts, a property that can enhance the ability of drug molecules to cross cell membranes. rug.nl

Detailed structural studies have provided insight into the effectiveness of this mimicry. In one case comparing a tetrazole-containing compound (5) and its carboxylic acid analogue (6) binding to the Kelch domain of the Keap1 protein, the tetrazole was able to sequester a water molecule, enabling several close contacts with the receptor that were not possible for the carboxylic acid. nih.gov This buried water molecule effectively becomes part of the receptor, highlighting the nuanced and sometimes superior binding interactions that tetrazole moieties can achieve. nih.gov This ability to participate in complex, strong electrostatic and hydrogen bonding interactions underpins its role as a key pharmacophore in a variety of therapeutic agents. rug.nl

Table 1: Comparison of Carboxylic Acid and Tetrazole Moieties as Bioisosteres

| Property | Carboxylic Acid | 5-Substituted-2H-Tetrazole | Significance in Molecular Recognition |

|---|---|---|---|

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | Similar acidity ensures ionization at physiological pH, enabling ionic interactions. rug.nl |

| Anion Structure | Carboxylate (R-COO⁻) | Tetrazolate (R-CN₄⁻) | Planar structure allows for delocalization and stabilization of negative charge. rug.nl |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Multiple nitrogen atoms act as H-bond acceptors | Provides versatile hydrogen bonding capabilities with receptor sites. rug.nl |

| Lipophilicity | Lower | Higher (as tetrazolate anion) | Can improve pharmacokinetic properties like membrane permeability. rug.nl |

| Metabolic Stability | Susceptible to various metabolic pathways | Generally resistant to metabolic degradation | Can lead to a longer duration of action for drug molecules. rug.nl |

Conformational Impact on Binding Interactions

X-ray crystallography studies of 2,5-disubstituted 2H-tetrazoles confirm that the tetrazole ring is a planar, highly aromatic system. nih.gov The dihedral angle between the tetrazole ring and other attached groups, such as an aryl substituent, is a key conformational parameter. A small dihedral angle can indicate π-π conjugation between the fragments, which can rigidify the structure and influence its binding orientation. nih.gov

Components in High-Nitrogen Materials and Energetic Compound Design

The tetrazole ring is a foundational building block in the field of high-nitrogen energetic materials. at.uarsc.org Its high nitrogen content (the parent ring contains 80% nitrogen by mass) and large number of nitrogen-nitrogen bonds result in a high positive heat of formation, a key characteristic of energetic compounds. at.uarsc.org The 2H-tetrazole scaffold, when appropriately substituted with energetic functional groups (e.g., nitro, nitrato, nitramino), can produce new materials that meet the demanding requirements for high-performance explosives. at.ua

The synthesis of compounds like 5-(trinitromethyl)-2H-tetrazole (HTNTz) and its corresponding salts demonstrates the successful application of this strategy. nih.govresearchgate.net These materials are highly energetic, often exploding upon impact or heating, and their performance characteristics are a subject of intensive research. nih.govresearchgate.net The combination of the nitrogen-rich tetrazole moiety with other energetic heterocycles, such as pyrazole, is another strategy to enhance density, thermal stability, and detonation performance. at.ua

Table 2: Energetic Properties of Selected Tetrazole-Based Compounds

| Compound | Key Features | Detonation Velocity (D) | Detonation Pressure (P) | Reference |

|---|---|---|---|---|

| 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole | High-nitrogen, zero oxygen balance | 9260 m·s⁻¹ | 37.92 GPa | nih.gov |

| 5-(5-amino-1-nitro-1,2,3-triazol-4-yl)-2-nitrotetrazole | High thermal stability, superior to TNT | 8251 m/s | 26.3 GPa | at.ua |

| 5-(trinitromethyl)-2H-tetrazole (HTNTz) | Highly energetic, sensitive | Not specified | Not specified | nih.govresearchgate.net |

Molecular Engineering for Enhanced Oxygen Balance

A critical parameter in the design of energetic materials is the oxygen balance (Ω), which indicates the degree to which a molecule can oxidize its own carbon and hydrogen atoms upon decomposition. An oxygen balance of zero is often ideal for maximizing energy release. The tetrazole ring itself is oxygen-deficient, necessitating molecular engineering to introduce oxygen-releasing functional groups.

A highly effective strategy for improving the oxygen balance of tetrazole-based compounds is the incorporation of organic nitrate (-ONO₂) groups. rsc.org The synthesis of 1- and 2-nitratoethyl-5H-tetrazole (1-NET and 2-NET) through the nitration of the corresponding hydroxyethyl (B10761427) tetrazoles is a prime example of this approach. rsc.orgrsc.org

Further refinement of this concept led to the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole. nih.gov This compound combines the high-nitrogen content of the tetrazole ring with two oxygen-rich functionalities: a nitro group (-NO₂) and a nitratomethyl group (-CH₂ONO₂). The resulting molecule achieves an oxygen balance of zero, making it a highly competitive energetic compound with a calculated detonation velocity of 9260 m·s⁻¹ and a detonation pressure of 37.92 GPa. nih.gov This demonstrates how targeted functionalization can be used to precisely tune the properties of energetic materials.

Development of Functional Polymers with Tetrazole-Sulfonic Acid Units

The unique properties of the tetrazole-sulfonic acid moiety make it an attractive candidate for incorporation into functional polymers. The sulfonic acid group (-SO₃H) is known to impart valuable characteristics to polymeric materials. For instance, the covalent coupling of sulfonic acid groups onto the surface of polymers like high molecular weight polyethylene (B3416737) (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH) has been shown to be an effective method for inducing the nucleation of bone-like apatite. nih.gov This suggests that polymers containing sulfonic acid units could have significant applications in biomimetic materials and bone tissue engineering. nih.gov

Furthermore, polymers containing sulfonic acid groups that are resistant to hydrolysis can be used to produce films and fibers with a high affinity for basic dyes. google.com Incorporating a monomer like this compound into a polymer backbone, for example through copolymerization with vinyl or vinylidene monomers, could yield materials with a unique combination of properties. google.com Such polymers would possess the high acidity and hydrophilicity of the sulfonic acid group alongside the coordination capabilities and thermal stability of the tetrazole ring. These materials could find use as ion-exchange resins, proton-conducting membranes in fuel cells, or specialized coatings.

Applications in Advanced Analytical and Separation Methodologies

The distinct physicochemical properties of this compound suggest its utility in various analytical and separation techniques. Its structure and functional groups are characterized using a suite of standard analytical methods, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS), with its crystal structure often confirmed by X-ray diffraction. vulcanchem.comnih.gov

The compound's high polarity and strong acidity make it a potential candidate for use as a mobile phase additive in High-Performance Liquid Chromatography (HPLC), particularly for the separation of basic compounds. Its ability to form strong ionic interactions could improve peak shape and resolution. Conversely, it could be used to functionalize stationary phases for ion-exchange or hydrophilic interaction liquid chromatography (HILIC). The sulfonic acid group's known affinity for basic dyes also points to potential applications in staining or as a component in selective sensors. google.com In the realm of biological assays, tetrazole-containing compounds are widely studied, and their interactions are quantified through various analytical methods, indicating the broad applicability of this chemical class in analytical sciences. mdpi.comnih.gov

Future Research Directions and Emerging Trends

Development of Ultra-Efficient and Sustainable Synthetic Pathways

The future of 2H-tetrazole-5-sulfonic acid synthesis lies in the development of methodologies that are not only high-yielding but also environmentally benign and economically viable. Current research is moving beyond traditional synthetic routes to embrace principles of green chemistry and process intensification.

Key research directions include:

Continuous Flow Synthesis: The use of microreactor technology offers a safer and more efficient alternative to batch processing for tetrazole synthesis. scispace.com This approach minimizes the risks associated with hazardous reagents like hydrazoic acid by ensuring that only small quantities are reacting at any given time. scispace.com Future work will focus on adapting these systems for the direct sulfonation of tetrazole precursors or the cycloaddition of sulfonyl cyanides, potentially integrating real-time analytics to optimize reaction conditions dynamically. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for building molecular complexity in a single step, aligning with the goals of atom economy and efficiency. nih.govbeilstein-journals.org Developing novel MCRs that incorporate a sulfonic acid-containing component could lead to a highly convergent and sustainable synthesis of this compound and its derivatives. beilstein-journals.org

Sustainable Reagents and Catalysts: There is a strong trend towards replacing harsh reagents with greener alternatives. A sustainable and mild one-step strategy for creating sulfonic acids using the industrial material thiourea (B124793) dioxide as a sulfur dioxide surrogate and air as a green oxidant has been explored. rsc.org Applying such methods to tetrazole precursors could eliminate the need for aggressive sulfonating agents. Furthermore, the development of reusable, heterogeneous catalysts, such as sulfonic acid-functionalized inorganic materials, can simplify purification and reduce waste. mdpi.com

| Synthesis Strategy | Advantages | Future Research Focus |

| Continuous Flow | Enhanced safety, improved heat/mass transfer, scalability. scispace.com | Integration of in-line purification and real-time monitoring for sulfonation reactions. acs.org |

| Multicomponent Reactions | High atom economy, reduced waste, rapid library synthesis. nih.govbeilstein-journals.org | Design of novel MCRs incorporating sulfonyl-containing starting materials. |

| Green Reagents | Reduced environmental impact, lower toxicity, sustainability. rsc.org | Application of thiourea dioxide or similar surrogates for the sulfonation of tetrazole rings. rsc.org |

Integration into Nanoscience and Supramolecular Architectures

The unique structural and electronic properties of this compound make it an attractive building block for the bottom-up construction of complex nanoscale and supramolecular systems. The tetrazole ring provides multiple coordination sites, while the sulfonic acid group offers strong hydrogen bonding capabilities and water solubility. acs.orgnih.gov

Emerging trends in this area include:

Functionalized Nanoparticles: While nanoparticles have been used to catalyze tetrazole synthesis, a future direction is the use of this compound as a ligand to functionalize the surface of nanoparticles. kashanu.ac.ir The sulfonic acid group can act as an anchor to metal oxide surfaces, while the tetrazole ring can be used for further coordination or as a linker in nanocomposites.

Metal-Organic Frameworks (MOFs): Tetrazoles are excellent ligands for the construction of MOFs due to their versatile coordination modes. rsc.orgrsc.org The introduction of a sulfonic acid group onto the tetrazole ligand can impart properties such as high proton conductivity, making these MOFs potentially useful as proton exchange membranes in fuel cells. In situ ligand synthesis under hydrothermal conditions is a promising method for creating novel tetrazole-based MOFs. rsc.orgrsc.org

Hydrogen-Bonded Supramolecular Assemblies: The sulfonic acid and tetrazole N-H groups are strong hydrogen bond donors, and the tetrazole nitrogen atoms are acceptors. acs.orgnih.gov This allows this compound to act as a "molecular glue," directing the self-assembly of complex, multi-component architectures through a network of non-covalent interactions. nih.govmdpi.com Research will focus on co-crystallization with other organic molecules to create materials with novel optical or electronic properties.